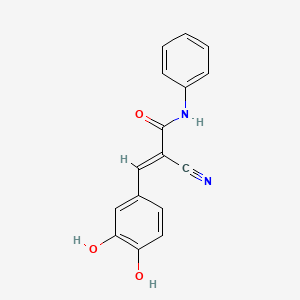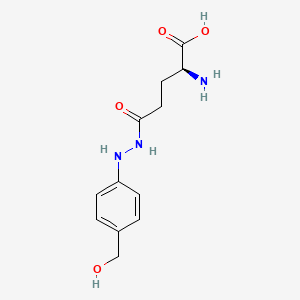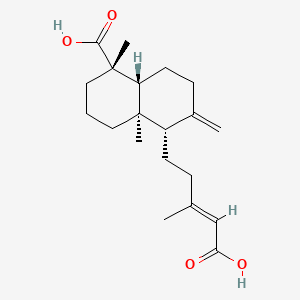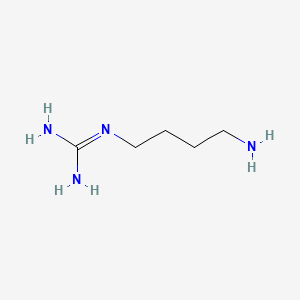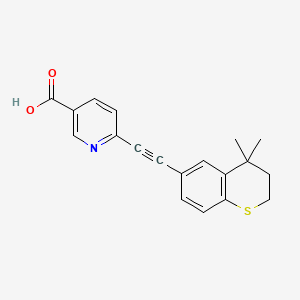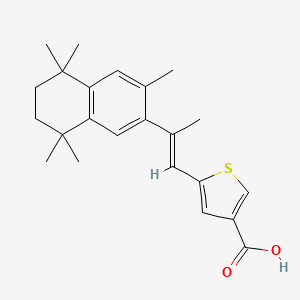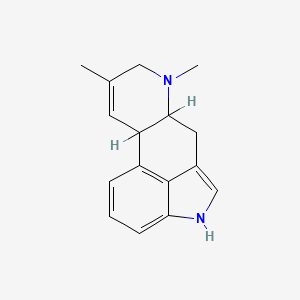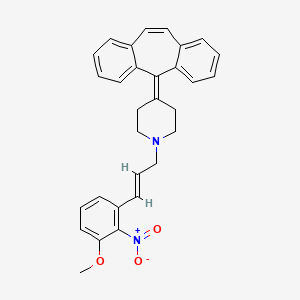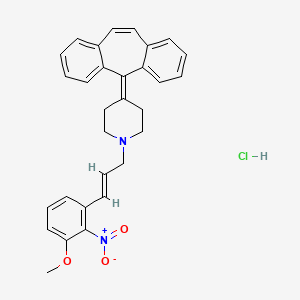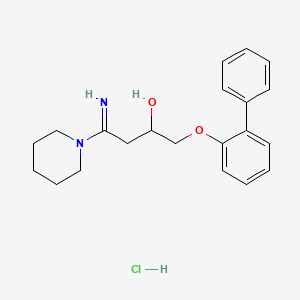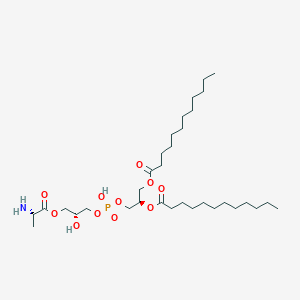
Alanylphosphatidylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanylphosphatidylglycerol is an enzyme that belongs to the family of transferases, specifically the aminoacyltransferases. The systematic name of this enzyme class is L-alanyl-tRNA:phosphatidylglycerol alanyltransferase. Other names in common use include O-alanylphosphatidylglycerol synthase, and alanyl phosphatidylglycerol synthetase.
Aplicaciones Científicas De Investigación
Resistance Mechanisms in Bacteria
Alanylphosphatidylglycerol (A-PG) is implicated in bacterial resistance. For example, in Pseudomonas aeruginosa, the aminoacylation of phosphatidylglycerol (PG) with alanine, catalyzed by aminoacyl-phosphatidylglycerol synthases (aaPGS), was shown to decrease susceptibility to various antibacterial agents (Arendt et al., 2012). Similarly, the presence of alanylated lipids in Corynebacterium glutamicum was observed to enhance bacterial fitness in the presence of certain antimicrobials, highlighting the role of A-PG in bacterial adaptation and resistance (Smith et al., 2015).
Bacterial Lipid Homeostasis
A-PG plays a significant role in the lipid homeostasis of bacteria. For instance, in Pseudomonas aeruginosa, the synthesis of A-PG is increased under acidic conditions, indicating its role in environmental adaptation (Klein et al., 2009). Also, in the same bacterium, the tRNA-dependent aminoacylation of PG, catalyzed by A-PG synthase, is less susceptible to antibacterial agents, suggesting a potential target for enhancing antimicrobial efficacy (Hebecker et al., 2011).
Structural and Functional Aspects
The structures of the catalytic domains of aminoacyl-phosphatidylglycerol synthases from different bacteria have been elucidated, shedding light on the process of tRNA-dependent synthesis of A-PG and lysyl-phosphatidylglycerol (L-PG). These findings have implications for the design of inhibitors that could render microbial pathogens more susceptible to antimicrobial compounds (Hebecker et al., 2015).
Role in Antimicrobial Resistance
Alanyl-phosphatidylglycerol and lysyl-phosphatidylglycerol in Staphylococcus aureus have been found to protect against the antibiotic daptomycin, highlighting the role of A-PG in antimicrobial resistance. These findings suggest that both lipids can be efficiently produced in S. aureus, affecting susceptibility to certain antimicrobial compounds (Slavetinsky et al., 2012).
Propiedades
Número CAS |
65848-04-6 |
|---|---|
Nombre del producto |
Alanylphosphatidylglycerol |
Fórmula molecular |
C33H64NO11P |
Peso molecular |
681.8 g/mol |
Nombre IUPAC |
[(2R)-3-[[(2R)-3-[(2S)-2-aminopropanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40)/t28-,29+,30+/m0/s1 |
Clave InChI |
ZXAVHCQVHRXXOF-FRXPANAUSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](COC(=O)[C@H](C)N)O)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ala-phosphatidylglycerol alanylphosphatidylglycerol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



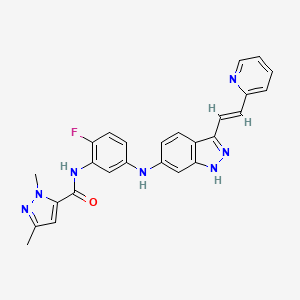
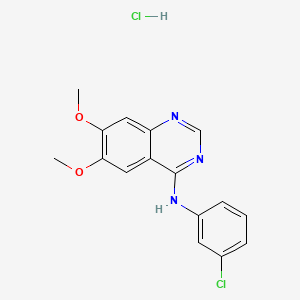
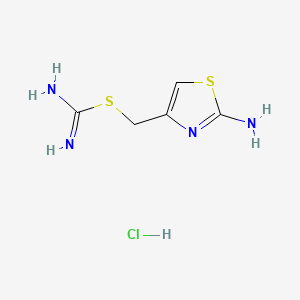
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
